(R)-lipoate

Description

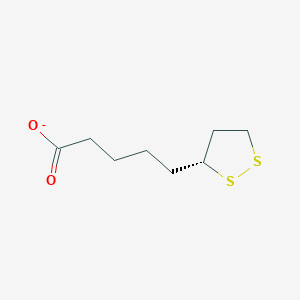

Structure

3D Structure

Properties

Molecular Formula |

C8H13O2S2- |

|---|---|

Molecular Weight |

205.3 g/mol |

IUPAC Name |

5-[(3R)-dithiolan-3-yl]pentanoate |

InChI |

InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/p-1/t7-/m1/s1 |

InChI Key |

AGBQKNBQESQNJD-SSDOTTSWSA-M |

SMILES |

C1CSSC1CCCCC(=O)[O-] |

Isomeric SMILES |

C1CSS[C@@H]1CCCCC(=O)[O-] |

Canonical SMILES |

C1CSSC1CCCCC(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

(R)-Lipoate: An Essential Cofactor for Mitochondrial Enzymes - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-lipoate, a sulfur-containing fatty acid, is an indispensable cofactor for key multi-enzyme complexes within the mitochondrial matrix that are central to aerobic metabolism.[1][2][3][4] Its covalent attachment to specific lysine (B10760008) residues of these enzyme complexes is crucial for their catalytic activity, facilitating the transfer of acyl groups and electrons during oxidative decarboxylation reactions.[4][5] This technical guide provides an in-depth overview of the role of this compound as a cofactor for mitochondrial enzymes, including the pyruvate (B1213749) dehydrogenase complex (PDC), α-ketoglutarate dehydrogenase complex (OGDC), branched-chain α-keto acid dehydrogenase complex (BCKDC), and the glycine (B1666218) cleavage system (GCS).[1][4][6] We will delve into the biosynthesis and attachment of this compound, present quantitative data on enzyme kinetics, and provide detailed experimental protocols for the study of these vital metabolic pathways.

Introduction to this compound and Its Significance

(R)-lipoic acid, also known as thioctic acid, is a potent antioxidant and an essential cofactor for several mitochondrial enzyme complexes.[7] Its structure features a dithiolane ring that can undergo oxidation and reduction, enabling it to participate in redox reactions and acyl group transfer.[5] Unlike many other cofactors, lipoic acid is synthesized de novo within the mitochondria and is covalently attached to its target enzymes post-translationally.[1][3] This modification is critical for the overall function of the enzyme complexes, and defects in lipoic acid synthesis or attachment can lead to severe metabolic disorders.[4]

The lipoyl moiety is attached via an amide linkage to the ε-amino group of a specific lysine residue on the E2 component of the dehydrogenase complexes, forming a "swinging arm" that shuttles intermediates between the different active sites of the complex.[8] This mechanism is fundamental to the efficiency of these multi-enzyme machines.

Key Mitochondrial Enzymes Requiring this compound

Four major mitochondrial enzyme systems are critically dependent on this compound for their function.[1][4]

Pyruvate Dehydrogenase Complex (PDC)

The pyruvate dehydrogenase complex is a cornerstone of cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA.[9][10] This multi-enzyme complex consists of three core components: pyruvate dehydrogenase (E1), dihydrolipoyl transacetylase (E2), and dihydrolipoyl dehydrogenase (E3).[10] The E2 component contains the lipoyl domains to which this compound is attached.[11]

α-Ketoglutarate Dehydrogenase Complex (OGDC)

The α-ketoglutarate dehydrogenase complex is a key regulatory enzyme in the TCA cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA and NADH.[12][13] Structurally and mechanistically similar to PDC, OGDC also comprises three subunits: α-ketoglutarate dehydrogenase (E1k), dihydrolipoamide (B1198117) succinyltransferase (E2k), and dihydrolipoamide dehydrogenase (E3).[13][14] The lipoylated E2k subunit is essential for the transfer of the succinyl group.[12]

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)

The branched-chain α-keto acid dehydrogenase complex is responsible for the oxidative decarboxylation of branched-chain α-keto acids derived from the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).[15][16] This complex is vital for amino acid metabolism and consists of three enzymatic components: a branched-chain α-keto acid decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoamide dehydrogenase (E3).[16] The E2 subunit requires lipoylation for its function in transferring the acyl-CoA derivatives.[15][16]

Glycine Cleavage System (GCS)

The glycine cleavage system is a multi-enzyme complex that catalyzes the degradation of glycine.[17][18] It is composed of four proteins: P protein (a pyridoxal (B1214274) phosphate-dependent glycine decarboxylase), H protein (a lipoic acid-containing carrier protein), T protein (a tetrahydrofolate-requiring aminomethyltransferase), and L protein (dihydrolipoamide dehydrogenase, which is the same as the E3 subunit of the other complexes).[18][19] The H protein is lipoylated and plays a central role in shuttling the reaction intermediates.[18]

Biosynthesis and Attachment of this compound

The synthesis and attachment of this compound is a fascinating process that occurs within the mitochondria and involves a dedicated set of enzymes.[1][3] It is a two-step pathway in most organisms.[5][20]

-

Octanoyl Transfer: An octanoyl moiety, derived from mitochondrial fatty acid synthesis, is transferred from octanoyl-acyl carrier protein (ACP) to a specific lysine residue on the apo-protein (the unlipoylated enzyme) by the enzyme octanoyltransferase (LipB in E. coli).[10][20]

-

Sulfur Insertion: Two sulfur atoms are inserted into the octanoyl chain at carbons 6 and 8 by the enzyme lipoic acid synthase (LipA), a radical SAM enzyme that uses an iron-sulfur cluster as a sulfur donor.[1][8][20]

An alternative "salvage" pathway can utilize exogenous lipoic acid. In this pathway, lipoate-protein ligase A (LplA) catalyzes the ATP-dependent ligation of free lipoic acid to the apo-protein.[10][21]

Quantitative Data

The following tables summarize key quantitative data related to this compound and its associated enzymes.

Table 1: Kinetic Parameters of Lipoate Synthesis and Ligation Enzymes

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Lipoate-Protein Ligase A (LplA) | E. coli | D,L-lipoic acid | 1.7 | - | - | [10] |

| ATP | 1.9 | - | - | [10] | ||

| Magnesium ion | 152 | - | - | [10] | ||

| Azide 7 (lipoic acid analog) | 127 | 0.111 | 874 | [7] | ||

| Lipoic acid | 1.7-4.5 | 0.253 | 5.6 x 104 - 1.5 x 105 | [7] | ||

| W37ILplA (mutant) | E. coli | Aldehyde probe | - | 0.33 | - | [13] |

| Hydrazide probe | - | 0.021 | - | [13] | ||

| Octanoyltransferase (LipB) | E. coli | C8-Acyl Carrier Protein | 47.2 (Kd) | - | - | [18] |

| C6-Acyl Carrier Protein | 189.9 (Kd) | - | - | [18] |

Table 2: Specific Activities of Lipoate-Dependent Dehydrogenase Complexes

| Enzyme Complex | Organism/Tissue | Substrate | Specific Activity (µmol/min/mg protein) | Reference |

| Branched-Chain α-Keto Acid Dehydrogenase Complex | Bovine Kidney | α-ketoisovalerate | ~12 | [22] |

| α-ketoisocaproate | ~24 | [22] | ||

| α-keto-β-methylvalerate | ~18 | [22] | ||

| α-ketobutyrate | ~12 | [22] | ||

| Pyruvate | ~4.8 | [22] | ||

| Pyruvate Dehydrogenase Complex | Bovine Heart | Pyruvate | 3.8 |

Note: The specific activities reported are for the fully lipoylated and active enzyme complexes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound and its associated enzymes.

Enzyme Activity Assay for Pyruvate Dehydrogenase Complex (PDC)

This protocol describes a coupled enzyme assay to measure PDC activity spectrophotometrically.[9]

Materials:

-

0.25 M Tris-HCl buffer, pH 8.0

-

0.2 M Sodium pyruvate

-

4 mM Coenzyme A (CoA)

-

40 mM NAD+

-

40 mM Thiamine pyrophosphate (TPP)

-

10 mM MgCl2

-

200 mM Dithiothreitol (DTT)

-

25 mM Oxaloacetate (OAA)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (0.05 g in 10 mL 100% ethanol)

-

Citrate (B86180) synthase (250 U/mL)

-

Cell or mitochondrial extract

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, sodium pyruvate, CoA, NAD+, TPP, MgCl2, and DTT.

-

Add the cell or mitochondrial extract to the reaction mixture and incubate at 37°C for 15 minutes to allow for the conversion of pyruvate to acetyl-CoA.

-

Transfer the reaction mixture to a quartz cuvette.

-

Add OAA and DTNB to the cuvette.

-

Initiate the reaction by adding citrate synthase.

-

Immediately monitor the increase in absorbance at 412 nm at 30°C. The rate of color change is proportional to the rate of acetyl-CoA production.

-

A control reaction without pyruvate should be run to account for any background activity.

-

Calculate the specific activity based on the rate of absorbance change and the protein concentration of the extract. One unit of activity is defined as the amount of enzyme that produces 1.0 µmole of acetyl-CoA per minute.[9]

Enzyme Activity Assay for α-Ketoglutarate Dehydrogenase Complex (OGDC)

This protocol describes a colorimetric assay for OGDC activity based on the reduction of NAD+ to NADH.[12]

Materials:

-

AKGDH Assay Buffer

-

AKGDH Substrate (containing α-ketoglutarate)

-

AKGDH Developer (containing a chromogenic probe)

-

NADH Standard (for standard curve)

-

Tissue homogenate or cell lysate

Procedure:

-

Prepare tissue or cell samples by homogenizing or lysing in ice-cold AKGDH Assay Buffer.

-

Determine the protein concentration of the sample for normalization.

-

Prepare a series of NADH standards to generate a standard curve.

-

Add samples and standards to a 96-well plate.

-

Prepare a reaction mix containing AKGDH Assay Buffer, AKGDH Substrate, and AKGDH Developer.

-

Add the reaction mix to each well.

-

Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.

-

Calculate the OGDC activity from the rate of change in absorbance, normalized to the protein concentration, using the NADH standard curve. One unit of activity is the amount of enzyme that generates 1.0 µmole of NADH per minute.[15]

Western Blotting for Detection of Protein Lipoylation

This protocol outlines the general steps for detecting lipoylated proteins using a specific anti-lipoic acid antibody.[23]

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-lipoic acid antibody

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate proteins from cell or tissue lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-lipoic acid antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

The intensity of the bands corresponding to the known molecular weights of the E2 subunits or the H protein indicates the level of lipoylation.

References

- 1. Quantitative Site-Specific Chemoproteomic Profiling of Protein Lipoylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. bmrservice.com [bmrservice.com]

- 4. Lipoic acid metabolism and mitochondrial redox regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein lipoylation: An evolutionarily conserved metabolic regulator of health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipoic Acid-Dependent Oxidative Catabolism of α-Keto Acids in Mitochondria Provides Evidence for Branched-Chain Amino Acid Catabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. wyatt.com [wyatt.com]

- 9. researchgate.net [researchgate.net]

- 10. uniprot.org [uniprot.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Using light scattering to determine the stoichiometry of protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lipoic acid-dependent oxidative catabolism of alpha-keto acids in mitochondria provides evidence for branched-chain amino acid catabolism in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. [PDF] Functional Reconstitution of a Pyruvate Dehydrogenase in the Cytosol of Saccharomyces cerevisiae through Lipoylation Machinery Engineering. | Semantic Scholar [semanticscholar.org]

- 16. scispace.com [scispace.com]

- 17. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Functional Reconstitution of a Pyruvate Dehydrogenase in the Cytosol of Saccharomyces cerevisiae through Lipoylation Machinery Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Lipoate–protein ligase - Wikipedia [en.wikipedia.org]

- 21. scite.ai [scite.ai]

- 22. mdpi.com [mdpi.com]

- 23. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Synthesis of (R)-Lipoic Acid in Humans: A Technical Guide

Abstract

(R)-lipoic acid is a vital organosulfur compound that functions as an essential cofactor for key multienzyme complexes in human mitochondrial metabolism.[1][2] Unlike some organisms that can salvage lipoic acid from the environment, humans rely on a dedicated de novo biosynthetic pathway located within the mitochondria.[2][3] This pathway is critical for cellular energy production and amino acid catabolism, and its genetic disruption leads to severe, often fatal, neonatal diseases.[4][5] The synthesis is a three-stage process initiated by the octanoylation of a carrier protein, followed by a radical-based sulfur insertion, and concluding with the transfer of the newly formed lipoyl moiety to its destination enzymes. This guide provides an in-depth technical overview of this core metabolic pathway, detailing the enzymes, substrates, and mechanisms involved. It includes a summary of available quantitative data, detailed experimental protocols for studying the pathway, and visualizations of the key processes to support researchers, scientists, and drug development professionals in this field.

The Core Biosynthetic Pathway

The endogenous synthesis of (R)-lipoic acid is not a standalone process producing a free molecule; rather, it is an assembly line that builds the lipoyl group directly onto its protein targets.[6][7] The entire process occurs within the mitochondrial matrix and involves three principal enzymes: Lipoic acid transferase 2 (LIPT2), Lipoic acid synthase (LIAS), and Lipoic acid transferase 1 (LIPT1).[3][4][8] The H-protein of the glycine (B1666218) cleavage system (GCSH) serves as the initial molecular scaffold upon which the lipoyl group is constructed before being distributed.[1][8]

Stage 1: Initiation - Octanoyl Group Transfer by LIPT2

The pathway begins with an eight-carbon fatty acid, octanoic acid, which is produced by the mitochondrial fatty acid synthesis (mtFASII) pathway.[1][6] The enzyme LIPT2 , an octanoyltransferase, catalyzes the transfer of this octanoyl moiety from its acyl carrier protein (octanoyl-ACP) to the ε-amino group of a specific lysine (B10760008) residue on the GCSH protein.[3][4][8] This reaction forms an amide bond, resulting in the formation of octanoyl-GCSH, the substrate for the next critical step.

Stage 2: Sulfur Insertion - Lipoic Acid Synthase (LIAS) Catalysis

This is the defining step where the octanoyl group is converted into a lipoyl group. The reaction is catalyzed by Lipoic Acid Synthase (LIAS) , a mitochondrial enzyme belonging to the radical S-adenosylmethionine (SAM) superfamily.[9][10] LIAS contains two essential [4Fe-4S] iron-sulfur clusters.[9] The catalytic mechanism involves:

-

Reductive cleavage of two molecules of SAM to generate 5'-deoxyadenosyl radicals.[9]

-

These highly reactive radicals abstract hydrogen atoms from carbons 6 and 8 of the GCSH-bound octanoyl chain.[6][9]

-

The auxiliary [4Fe-4S] cluster on LIAS serves as the sulfur donor, inserting two sulfur atoms into these activated positions.[9]

This complex reaction produces the lipoyl-GCSH conjugate, completing the de novo synthesis of the protein-bound cofactor.[1]

Stage 3: Distribution - Lipoyl Group Transfer by LIPT1

Once synthesized on GCSH, the lipoyl moiety must be distributed to other essential mitochondrial enzymes. This is the role of LIPT1 , a lipoyltransferase.[4][8] LIPT1 catalyzes the transfer of the completed lipoyl group from lipoyl-GCSH to the E2 subunits of four other 2-oxoacid dehydrogenase complexes:

This transfer equips these critical enzymes with the cofactor necessary for their roles in the TCA cycle and amino acid catabolism.[2][3]

Quantitative Data

Quantitative data on the kinetics and concentrations of intermediates in the human lipoic acid synthesis pathway are not extensively documented in publicly available literature. Most available data pertains to plasma concentrations following exogenous supplementation. However, some baseline data for protein-bound lipoic acid exists.

| Parameter | Value(s) | Method/Context | Citation(s) |

| Protein-Bound (R)-Lipoic Acid in Human Plasma | 12.3 – 43.1 ng/mL | Measured following acid hydrolysis of plasma proteins to release the covalently bound cofactor. | [6][7] |

| Enzymatically Released (R)-Lipoic Acid | 1.4 – 11.6 ng/mL (using subtilisin)<1 – 38.2 ng/mL (using alcalase) | Measured following enzymatic hydrolysis of plasma proteins. | [7] |

| LIAS Enzyme Turnover (in vitro) | ~1-2 turnovers (without reconstitution)Increased turnover observed with Fe-S cluster donors (e.g., ISCA2, ISCU) | In vitro LIAS activity assays using purified human enzyme and peptide substrate. Turnover is limited by the destruction of the auxiliary Fe-S cluster which donates the sulfur atoms. | [9] |

| LC-MS/MS Assay Linearity for Lipoic Acid | 5 – 10,000 ng/mL | Linear range for a validated method to quantify exogenous lipoic acid in human plasma. | [12] |

Experimental Protocols

Investigating the lipoic acid synthesis pathway requires a combination of enzymatic assays, protein analysis, and sensitive analytical chemistry techniques.

LIAS Activity Assay via LC-MS

This protocol measures the catalytic activity of LIAS by quantifying the conversion of an octanoylated peptide substrate to a lipoylated product.[9]

-

Principle: Purified recombinant human LIAS is incubated with a synthetic peptide substrate that mimics the octanoylated lysine arm of GCSH. The reaction is initiated with S-adenosylmethionine (SAM) and a reducing agent. The formation of the lipoylated peptide is monitored by Liquid Chromatography-Mass Spectrometry (LC-MS), which can distinguish the mass shift caused by the addition of two sulfur atoms.

-

Reagents:

-

Purified, reconstituted human LIAS enzyme (25 µM)

-

Synthetic octanoyl-peptide substrate (e.g., ESVK(Octanoyl)AASE, 350 µM)[9][13]

-

S-adenosylmethionine (SAM) (0.75 mM)[13]

-

Sodium Dithionite (reducing agent, 1 mM)[13]

-

Dithiothreitol (DTT) (0.5 mM)[9]

-

Glutathione (3 mM)[9]

-

Assay Buffer: 50 mM HEPES, pH 7.5, 250 mM KCl[13]

-

(Optional) Fe-S cluster donor proteins (e.g., holo-ISCA2, holo-ISCU) to test for enhanced turnover.[9]

-

Quenching Solution: Acetonitrile or other organic solvent.

-

-

Methodology:

-

Reaction Setup: In an anaerobic environment (e.g., glove box), combine the assay buffer, DTT, glutathione, SAM, and the octanoyl-peptide substrate in a microcentrifuge tube.

-

Enzyme Addition: Add the purified LIAS enzyme to the mixture.

-

Initiation: Initiate the reaction by adding freshly prepared sodium dithionite.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a set time course (e.g., 2 hours).[9][13]

-

Quenching: Stop the reaction by adding an equal volume of quenching solution (e.g., acetonitrile).

-

Analysis: Centrifuge the quenched reaction to pellet precipitated protein. Analyze the supernatant using LC-MS, monitoring for the mass-to-charge ratio (m/z) of both the octanoyl-peptide substrate and the expected lipoyl-peptide product.[9]

-

Quantification: Determine enzyme activity by calculating the amount of product formed over time.

-

Analysis of Protein Lipoylation by Immunoblotting

This method is used to assess the steady-state levels of lipoylated proteins in cellular or tissue lysates, providing an indication of the overall pathway's functionality.[14]

-

Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane and probed with a primary antibody that specifically recognizes the lipoyl moiety. A secondary antibody conjugated to an enzyme (like HRP) allows for chemiluminescent detection of the lipoylated proteins.

-

Reagents:

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer membrane (e.g., nitrocellulose or PVDF)

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibody: Rabbit or mouse anti-lipoic acid antibody

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent Substrate (e.g., ECL)

-

Loading control antibody (e.g., anti-Actin, anti-GAPDH)

-

-

Methodology:

-

Lysate Preparation: Homogenize cells or tissues in lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-lipoic acid antibody (e.g., 1:1000 dilution) overnight at 4°C.

-

Washing: Wash the membrane multiple times with wash buffer (e.g., TBST).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of bands corresponding to the E2 subunits of PDH, OGDH, etc., indicates the level of protein lipoylation.

-

Loading Control: Re-probe the membrane with a loading control antibody to confirm equal protein loading across lanes.

-

References

- 1. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. Lipoic acid metabolism and mitochondrial redox regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Frontiers | Progress in the Enzymology of the Mitochondrial Diseases of Lipoic Acid Requiring Enzymes [frontiersin.org]

- 5. Endogenous Production of Lipoic Acid Is Essential for Mouse Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Lipoic acid - Wikipedia [en.wikipedia.org]

- 8. Protein moonlighting elucidates the essential human pathway catalyzing lipoic acid assembly on its cognate enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization and Reconstitution of Human Lipoyl Synthase (LIAS) Supports ISCA2 and ISCU as Primary Cluster Donors and an Ordered Mechanism of Cluster Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. genecards.org [genecards.org]

- 11. researchgate.net [researchgate.net]

- 12. Quantification of lipoic acid in plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

(R)-lipoate's role in aerobic metabolism.

An In-depth Technical Guide on the Role of (R)-Lipoate in Aerobic Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract

(R)-α-lipoic acid (this compound) is a naturally occurring, sulfur-containing cofactor essential for aerobic metabolism across all domains of life.[1][2] Covalently attached to specific lysine (B10760008) residues of mitochondrial enzyme complexes, it functions as a "swinging arm" to shuttle acyl groups and electrons during the oxidative decarboxylation of α-keto acids.[1] This guide details the pivotal role of this compound in the pyruvate (B1213749) dehydrogenase complex (PDC) and the α-ketoglutarate dehydrogenase complex (KGDHC), presents quantitative data on its metabolic impact, provides standardized experimental protocols for enzyme activity assessment, and illustrates its broader influence on cellular signaling pathways.

Core Function: The Lipoamide (B1675559) Swinging Arm

This compound is indispensable for the function of mitochondrial 2-ketoacid dehydrogenase complexes.[2] The cofactor is covalently attached via an amide linkage to a lysine residue on the E2 component (dihydrolipoyl acyltransferase) of these complexes, forming a lipoamide.[3] This lipoamide arm facilitates the transfer of intermediates between the three distinct active sites (E1, E2, and E3) of the complex, a process known as substrate channeling.[1]

The primary enzyme complexes dependent on this compound for aerobic metabolism are:

-

Pyruvate Dehydrogenase Complex (PDC): Links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.[4][5]

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC): A rate-limiting enzyme in the TCA cycle that converts α-ketoglutarate to succinyl-CoA.[6][7][8]

-

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): Catalyzes the metabolism of branched-chain amino acids.[2]

-

Glycine (B1666218) Cleavage System (GCS): Involved in glycine catabolism.[9]

Mechanism of Action in Key Dehydrogenase Complexes

Pyruvate Dehydrogenase Complex (PDC)

The PDC-catalyzed reaction is a critical control point in central metabolism. The this compound cofactor on the E2 subunit (dihydrolipoyl transacetylase) accepts the hydroxyethyl (B10761427) group from the thiamine (B1217682) pyrophosphate (TPP) cofactor on the E1 subunit and subsequently transfers an acetyl group to Coenzyme A. The resulting dihydrolipoamide (B1198117) is re-oxidized by the FAD-dependent E3 subunit.[4]

Caption: Catalytic cycle of the Pyruvate Dehydrogenase Complex (PDC).

α-Ketoglutarate Dehydrogenase Complex (KGDHC)

KGDHC operates in the TCA cycle with a mechanism analogous to PDC. It catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[8] The lipoate-dependent E2 subunit (dihydrolipoamide succinyltransferase) is central to this process, transferring the succinyl group and facilitating redox reactions.[8][10] KGDHC is a key site for controlling metabolic flux and is also a source and target of mitochondrial reactive oxygen species (ROS).[7][11]

Caption: Catalytic cycle of the α-Ketoglutarate Dehydrogenase Complex (KGDHC).

Quantitative Data Summary

Exogenous administration of this compound can significantly influence metabolic fluxes, particularly under conditions of cofactor deficiency or high metabolic demand. The following table summarizes key quantitative findings from studies on hepatocytes and other relevant models.

| Parameter | System | Treatment/Condition | Result | Reference |

| Pyruvate Oxidation | Primary Rat Hepatocytes | 200 µM this compound | ~2-fold increase in ¹⁴CO₂ production | [12] |

| PDC Activation | Primary Rat Hepatocytes | 25-200 µM this compound | Proportional increase in PDC activation state | [12] |

| Gluconeogenesis | Primary Rat Hepatocytes | 200 µM this compound | ~90% inhibition of glucose production from pyruvate | [12] |

| Fatty Acid Oxidation | Primary Rat Hepatocytes | 200 µM this compound | ~82% reduction in palmitate oxidation (high FFA media) | [12] |

| Triglyceride Oxidation | Frog Gastric Mucosae | Lipoate | 69% decrease in oxidized triglycerides | [13] |

| Glycogen Oxidation | Frog Gastric Mucosae | Lipoate | 100% increase in oxidized glycogen | [13] |

Experimental Protocols

Accurate measurement of PDC and KGDHC activity is crucial for assessing mitochondrial function. Colorimetric assays based on the reduction of a probe coupled to NADH production are widely used.[14][15]

Protocol: Colorimetric Assay of PDC/KGDHC Activity

This protocol provides a general framework for measuring the activity of PDC or KGDHC in isolated mitochondria or cell/tissue lysates. Commercial kits are available and their specific instructions should be followed.[16][17]

I. Sample Preparation:

-

Tissue: Homogenize fresh or frozen tissue in ice-cold lysis buffer.

-

Cultured Cells: Harvest and lyse cells on ice.

-

Mitochondria: Isolate mitochondria using differential centrifugation.

-

Centrifugation: Centrifuge the lysate/homogenate at ~10,000 x g for 10 minutes at 4°C to pellet debris.[18]

-

Supernatant: Collect the supernatant for the assay.

-

Quantification: Determine protein concentration of the supernatant (e.g., BCA assay) for normalization.[18]

II. Assay Procedure:

-

Standard Curve: Prepare a NADH standard curve according to the kit manufacturer's protocol.[18]

-

Reaction Mix: Prepare a master mix containing assay buffer, developer, and the specific substrate (pyruvate for PDC; α-ketoglutarate for KGDHC).

-

Sample Addition: Add 10-50 µL of sample supernatant to wells of a 96-well microplate. Include a sample background control (without substrate).

-

Initiation: Add the reaction mix to all wells to start the reaction.

-

Measurement: Immediately begin measuring absorbance at 450 nm in kinetic mode at 37°C for 30-60 minutes.[15][17][18]

III. Calculation:

-

Calculate the rate of change in absorbance (ΔOD/min).

-

Subtract the background control rate from the sample rate.

-

Use the NADH standard curve to convert the corrected rate into nmol/min.

-

Normalize the activity to the protein concentration of the sample (nmol/min/mg or mU/mg).

Caption: General experimental workflow for dehydrogenase activity assays.

This compound in Cellular Signaling

Beyond its role as a metabolic cofactor, this compound and its reduced form, dihydrolipoate (B1233209) (DHLA), are potent modulators of cellular redox signaling.[6][19]

-

Antioxidant Activity: this compound can directly scavenge reactive oxygen species (ROS) and participate in the regeneration of other antioxidants like Vitamin C and Glutathione.[9][20]

-

Nrf2 Pathway: It can activate the Nrf2 antioxidant response pathway, upregulating the expression of protective enzymes.[21]

-

Insulin (B600854) Signaling: this compound has been shown to improve insulin sensitivity by activating components of the insulin signaling pathway, such as PI3K and Akt, leading to increased glucose uptake.[6][21]

-

NF-κB Pathway: It can inhibit the pro-inflammatory NF-κB signaling pathway.[21]

Caption: Dual functions of this compound in metabolism and cell signaling.

Conclusion

This compound is a cornerstone of aerobic energy metabolism, enabling the efficient conversion of carbohydrates and amino acids into TCA cycle intermediates. Its function as a swinging arm in dehydrogenase complexes is a classic example of metabolic channeling. Furthermore, its ability to modulate key signaling pathways related to antioxidant defense, inflammation, and glucose homeostasis highlights its pleiotropic effects. For drug development professionals, this compound's central role in mitochondrial function and its protective signaling capabilities make it and its derivatives compelling subjects for therapeutic strategies targeting metabolic and neurodegenerative diseases.

References

- 1. Biotin and Lipoic Acid: Synthesis, Attachment and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipoic acid metabolism and mitochondrial redox regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipoic Acid Synthesis and Attachment in Yeast Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal Structure of Histone Deacetylase 6 Complexed with (R)-Lipoic Acid, an Essential Cofactor in Central Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The α-Ketoglutarate Dehydrogenase Complex as a Hub of Plasticity in Neurodegeneration and Regeneration [mdpi.com]

- 8. The α-ketoglutarate dehydrogenase complex in cancer metabolic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C8H13O2S2- | CID 1549144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of R(+)alpha-lipoic acid on pyruvate metabolism and fatty acid oxidation in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lipoate effect on carbohydrate and lipid metabolism and gastric H+ secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biocompare.com [biocompare.com]

- 15. Alpha-Ketoglutarate Dehydrogenase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]

- 16. Pyruvate dehydrogenase (PDH) Enzyme Activity Microplate Assay Kit (ab109902) | Abcam [abcam.com]

- 17. A-KG脱氢酶活性检测试剂盒 Sufficient for 100 Colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]

- 18. benchchem.com [benchchem.com]

- 19. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling [jstage.jst.go.jp]

- 20. researchgate.net [researchgate.net]

- 21. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

The Dual Antioxidant Power of (R)-Lipoic Acid and Dihydrolipoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antioxidant mechanisms of (R)-lipoic acid (R-LA) and its reduced form, dihydrolipoic acid (DHLA). As potent and versatile antioxidants, R-LA and DHLA hold significant promise in the development of therapeutics for a range of oxidative stress-related pathologies. This document details their mechanisms of action, provides quantitative data on their antioxidant capacity, outlines key experimental protocols for their evaluation, and visualizes the critical signaling pathways they modulate.

Core Antioxidant Mechanisms

(R)-lipoic acid and dihydrolipoic acid exert their antioxidant effects through a multi-pronged approach, encompassing direct radical scavenging, metal chelation, regeneration of other endogenous antioxidants, and induction of cytoprotective gene expression.

1.1. Direct Radical Scavenging:

Both R-LA and DHLA are capable of neutralizing a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). However, DHLA is generally considered the more potent direct scavenger due to the presence of two thiol groups, which can readily donate hydrogen atoms to neutralize free radicals.[1][2] While R-LA can scavenge highly reactive species, DHLA is effective against a broader range of radicals.[2][3][4]

1.2. Metal Chelation:

Transition metals, such as iron and copper, can catalyze the formation of highly damaging hydroxyl radicals via the Fenton reaction. Both R-LA and, more effectively, DHLA can chelate these metal ions, rendering them redox-inactive and thereby preventing the initiation of oxidative damage.[5][6] The dithiol structure of DHLA is particularly effective in forming stable complexes with metal ions.

1.3. Regeneration of Endogenous Antioxidants:

A key feature of the R-LA/DHLA redox couple is its ability to regenerate other primary antioxidants, including vitamin C (ascorbic acid), vitamin E (α-tocopherol), and glutathione (B108866) (GSH).[7][8] DHLA can directly reduce the oxidized forms of these antioxidants, restoring their protective capacity and creating a synergistic antioxidant network within the cell.

1.4. Induction of Antioxidant Gene Expression via the Nrf2 Pathway:

(R)-lipoic acid is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[9][10][11] Upon activation by R-LA, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the increased expression of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[9][10]

Quantitative Antioxidant Capacity

The antioxidant capacity of R-LA and DHLA has been quantified using various in vitro assays. The following tables summarize available data. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.

Table 1: Radical Scavenging Activity

| Compound | Assay | IC50 / Activity | Source |

| Lipoic Acid (LA) | AAPH-induced hemolysis of erythrocytes | Scavenges ~1.5 radicals | [12] |

| Dihydrolipoic Acid (DHLA) | AAPH-induced hemolysis of erythrocytes | Scavenges ~2.0 radicals | [12] |

| Dihydrolipoic Acid (DHLA) | DPPH Radical Scavenging | Higher than Lipoic Acid | [1][12] |

| Dihydrolipoic Acid (DHLA) | ABTS Radical Scavenging | Higher than Lipoic Acid | [12] |

Table 2: Ferric Reducing Antioxidant Power (FRAP)

| Compound | FRAP Value | Notes | Source |

| (R)-Lipoic Acid | Data not consistently reported in comparative studies. | Activity is generally lower than DHLA. | |

| Dihydrolipoic Acid (DHLA) | Significantly higher than Lipoic Acid. | The two thiol groups provide strong reducing power. | [1] |

Table 3: Metal Chelation

| Compound | Metal Ion | Stability Constant (Kb) | Source |

| Dihydrolipoic Acid (DHLA) | Cu²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Hg²⁺, Fe³⁺ | Specific Kb values not consistently reported. DHLA forms stable complexes. | [10] |

Note: While the chelating ability of DHLA is well-established, quantitative stability constants are not widely available in the literature reviewed.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of (R)-lipoic acid and dihydrolipoic acid.

3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (spectrophotometric grade)

-

Test compounds ((R)-lipoic acid, dihydrolipoic acid)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer or microplate reader capable of reading at 517 nm

Procedure:

-

Preparation of DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. Store in a dark container at 4°C.

-

Preparation of Test Samples: Prepare a series of concentrations of R-LA, DHLA, and the positive control in the same solvent used for the DPPH solution.

-

Assay:

-

In a microplate well or cuvette, add a specific volume of the test sample or standard.

-

Add a specific volume of the DPPH working solution to initiate the reaction. A typical ratio is 1:2 (sample:DPPH).

-

Include a blank containing only the solvent and the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

[6][13] 3.2. Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

-

FRAP reagent:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O

-

-

Test compounds ((R)-lipoic acid, dihydrolipoic acid)

-

Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve

-

Spectrophotometer or microplate reader capable of reading at 593 nm

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use. [14][15][16]2. Preparation of Standard Curve: Prepare a series of concentrations of FeSO₄ in distilled water.

-

Assay:

-

Add a small volume of the test sample or standard to a microplate well or cuvette.

-

Add a larger volume of the pre-warmed FRAP reagent.

-

Incubate at 37°C for a specified time (e.g., 4-30 minutes).

-

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The FRAP value is determined from the standard curve of FeSO₄ and is expressed as µM Fe(II) equivalents. [14][15] 3.3. Western Blot Analysis for Nrf2 Activation

This technique is used to quantify the expression levels of Nrf2 and its downstream target proteins, such as HO-1.

Materials:

-

Cell culture reagents

-

(R)-lipoic acid

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., hepatocytes, neurons) and treat with various concentrations of R-LA for different time points.

-

Protein Extraction: Lyse the cells with lysis buffer to extract total protein. For Nrf2 translocation, nuclear and cytoplasmic fractions can be separated.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay.

-

SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin). [9][17][18]

Visualizations of Mechanisms and Workflows

4.1. Signaling Pathways

Caption: Nrf2 signaling pathway activated by (R)-lipoic acid.

Caption: Regeneration of endogenous antioxidants by DHLA.

4.2. Experimental Workflows

Caption: Workflow for the DPPH radical scavenging assay.

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Caption: Workflow for Western blot analysis of Nrf2 activation.

Conclusion

(R)-lipoic acid and its reduced form, dihydrolipoic acid, represent a powerful and multifaceted antioxidant system. Their ability to directly scavenge free radicals, chelate pro-oxidant metals, regenerate other key antioxidants, and induce the expression of protective genes through the Nrf2 pathway underscores their therapeutic potential. This guide provides a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in harnessing the antioxidant power of R-LA and DHLA. Further research to elucidate more precise quantitative data on their various antioxidant activities under standardized conditions will be invaluable for their clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Lipoic and dihydrolipoic acids as antioxidants. A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - Lipoic Acid and Dihydrolipoic Acid. A Comprehensive Theoretical Study of Their Antioxidant Activity Supported by Available Experimental Kinetic Data - Journal of Chemical Information and Modeling - Figshare [figshare.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of antioxidant effectiveness of lipoic acid and dihydrolipoic acid [pubmed.ncbi.nlm.nih.gov]

- 13. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 14. zen-bio.com [zen-bio.com]

- 15. assaygenie.com [assaygenie.com]

- 16. cellbiolabs.com [cellbiolabs.com]

- 17. Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Lipoate in Cellular Redox State Maintenance: A Technical Guide

Executive Summary: (R)-α-lipoic acid (R-LA), a naturally occurring dithiol compound, and its reduced form, dihydrolipoic acid (DHLA), constitute a potent redox couple essential for cellular homeostasis. Beyond its established role as a vital cofactor for mitochondrial dehydrogenase complexes, exogenously supplied R-LA is a dynamic modulator of the cellular redox state. It operates through a multifaceted mechanism that includes the direct scavenging of reactive oxygen species (ROS), chelation of transition metals, and regeneration of other key antioxidants such as glutathione (B108866) (GSH), Vitamin C, and Vitamin E.[1][2] Furthermore, R-LA influences redox-sensitive signaling pathways, notably activating the Nrf2-dependent antioxidant response and modulating insulin (B600854) signaling. This guide provides an in-depth examination of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a resource for researchers and drug development professionals.

Core Mechanisms of (R)-Lipoate in Redox Maintenance

The efficacy of the R-LA/DHLA couple in maintaining redox balance stems from its ability to participate in a wide range of redox reactions within both aqueous and lipid cellular compartments.[1] The cellular reduction of R-LA to DHLA is a critical step, accomplished by NAD(P)H-dependent enzymes including thioredoxin reductase and lipoamide (B1675559) dehydrogenase.[2][3]

Direct Antioxidant Activity and ROS Scavenging

Both R-LA and its reduced form, DHLA, can directly neutralize a variety of reactive species. However, their specificities differ. DHLA is a powerful antioxidant capable of scavenging hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻).[4][5] In contrast, R-LA is particularly effective against hydroxyl radicals and hypochlorous acid (HOCl).[6] While direct scavenging by supplemented R-LA in vivo may be transient due to rapid cellular elimination, the continuous enzymatic regeneration of DHLA sustains this protective capacity.[7]

Regeneration of Endogenous Antioxidants

A primary mechanism by which R-LA maintains cellular redox state is through the regeneration of other critical endogenous antioxidants. DHLA, with a low redox potential of -0.32 V, can effectively reduce the oxidized forms of Glutathione (GSSG), Vitamin C (ascorbate radical), and Vitamin E (tocopheroxyl radical), thereby restoring their antioxidant capacity.[8][9] This recycling activity amplifies the cell's overall antioxidant network.

Induction of Glutathione Synthesis

Beyond regeneration, R-LA increases the intracellular concentration of GSH by enhancing the cellular uptake of cysteine, a rate-limiting substrate for GSH synthesis.[7] It also upregulates the expression of γ-glutamylcysteine ligase (GCL), the key enzyme in GSH synthesis, via the Nrf2 pathway.[7][10]

Modulation of Redox-Sensitive Signaling Pathways

This compound influences key signaling pathways that regulate cellular stress responses and metabolism.

Activation of the Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. R-LA can induce a mild pro-oxidant state that modifies cysteine residues on Keap1, leading to the dissociation and nuclear translocation of Nrf2.[11][12] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO-1), and subunits of GCL.[7][12]

Modulation of Insulin Signaling

R-LA has been shown to improve insulin sensitivity and stimulate glucose uptake in insulin-responsive cells like adipocytes and myotubes.[2][11] This effect is mediated, in part, by its influence on the insulin signaling pathway. R-LA can increase the tyrosine phosphorylation of the insulin receptor, a key activation step.[11][13] This action appears to be related to a transient increase in intracellular peroxide levels, suggesting R-LA can act as an "oxidant-mimetic" in this context to stimulate components of the insulin signaling cascade, including PI3K and Akt, ultimately leading to the translocation of GLUT4 transporters to the cell membrane.[11][14]

Quantitative Data on Redox Modulation by this compound

The effects of R-LA on cellular redox parameters have been quantified in various experimental models. The following tables summarize key findings.

Table 1: Effects of this compound on Glutathione (GSH) and Redox State

| Parameter | Model System | Treatment | Result | Reference |

|---|---|---|---|---|

| GSH/GSSG Ratio | Aging Rat Heart | Age-related decline | 58% decrease vs. young controls | [15] |

| GSH/GSSG Ratio | Aging Rat Brain | Age-related decline | 66% decrease vs. young controls | [15] |

| GSH/GSSG Ratio | Aging Rat Heart & Brain | (R)-LA treatment (40 mg/kg) | Restored age-related decline | [15] |

| Total GSH Levels | Aging Rat Brain | Age-related decline | Significant decline vs. young | [15] |

| Total GSH Levels | Aging Rat Brain | (R)-LA treatment (40 mg/kg) | Restored to levels of young controls | [15] |

| Intracellular GSH | 3T3-L1 Adipocytes | (R)-LA (24-48h) | Significantly increased | [11] |

| Cysteine Levels | Old Rat Tissues | (R)-LA treatment (40 mg/kg) | 54% increase after 12h |[15] |

Table 2: Effects of this compound on Oxidative Stress Markers

| Parameter | Model System | Challenge | Treatment | Result | Reference |

|---|---|---|---|---|---|

| Intracellular ROS | hfRPE cells | t-BuOOH | 0.2 mM (R)-LA | 23% reduction in ROS | [10] |

| Intracellular ROS | hfRPE cells | t-BuOOH | 0.5 mM (R)-LA | 49% reduction in ROS | [10] |

| Cell Viability | hfRPE cells | t-BuOOH | 0.5 mM (R)-LA | Increased from 38% to 90% | [10] |

| Intracellular Peroxides | 3T3-L1 Adipocytes | None | (R)-LA (30 min - 6h) | Transient increase | [11][13] |

| Intracellular Peroxides | 3T3-L1 Adipocytes | None | (R)-LA (12h - 48h) | Decrease below baseline |[11][13] |

Key Experimental Protocols

Quantification of Lipoic Acid in Biological Samples via HPLC-UV

Principle: This method quantifies total lipoic acid in plasma. It involves the reduction of disulfide bridges, derivatization of the resulting thiol group for UV detection, and separation using reverse-phase High-Performance Liquid Chromatography (HPLC).[16]

Materials:

-

Human plasma

-

Tris(2-carboxyethyl)phosphine (TCEP) for reduction

-

1-benzyl-2-chloropyridinium (B76325) bromide for derivatization

-

Acetonitrile (ACN), HPLC grade

-

Disodium hydrogen phosphate (B84403) buffer

-

C18 reverse-phase HPLC column (e.g., 150 mm)

Methodology:

-

Sample Preparation: To a plasma sample, add TCEP to reduce all disulfide bonds, including the dithiolane ring of lipoic acid.

-

Derivatization: Add 1-benzyl-2-chloropyridinium bromide to the sample. This reagent reacts specifically with the thiol groups of the reduced lipoic acid (DHLA) to form a stable, UV-active derivative.

-

Chromatographic Separation:

-

Detection and Quantification:

Assessment of Cellular Redox State Using Redox-Sensitive GFP (roGFP)

Principle: roGFP is a genetically encoded fluorescent protein engineered with cysteine residues that form a disulfide bond upon oxidation. This changes its excitation spectrum, allowing for a ratiometric measurement of the redox state within specific subcellular compartments. The ratio of fluorescence emission after excitation at ~405 nm (oxidized) and ~488 nm (reduced) reflects the local redox potential.[19]

Materials:

-

Mammalian cell line (e.g., MDA-MB-231)

-

Adenoviral vector for roGFP expression (e.g., cytosolic-roGFP)

-

Complete cell culture medium

-

H₂O₂ (positive control for oxidation)

-

Flow cytometer or fluorescence microscope with 405 nm and 488 nm excitation lasers/filters and a ~525 nm emission filter.[19]

Methodology:

-

Cell Seeding: Seed cells in a suitable format (e.g., 6-well plate) to reach 60-70% confluency at the time of transduction.[19]

-

Transduction: Transduce cells with the adenovirus encoding roGFP. Allow 24-48 hours for protein expression.

-

Treatment: Treat the roGFP-expressing cells with (R)-lipoic acid at desired concentrations and time points. Include untreated controls and positive controls (e.g., H₂O₂).

-

Data Acquisition (Flow Cytometry):

-

Harvest and resuspend cells in PBS.

-

Analyze on a flow cytometer, acquiring fluorescence emission at ~525 nm following sequential excitation at 405 nm and 488 nm.

-

-

Data Analysis:

-

Gate on the live, roGFP-positive cell population.

-

Calculate the ratio of the 405 nm-excited emission to the 488 nm-excited emission for each cell.

-

An increase in this ratio indicates a shift towards a more oxidizing environment, while a decrease indicates a more reducing environment.

-

Conclusion and Future Directions

(R)-lipoic acid is a uniquely versatile agent in the maintenance of cellular redox homeostasis. Its power lies not only in its direct antioxidant capacity but, more significantly, in its ability to regenerate the body's primary antioxidant systems and to modulate redox-sensitive signaling pathways that control endogenous defense mechanisms and metabolic processes. The dual nature of R-LA—acting as an antioxidant while also transiently inducing mild pro-oxidant signals to activate protective pathways like Nrf2 and insulin signaling—makes it a compelling molecule for therapeutic development.

Future research should focus on elucidating the precise molecular targets of R-LA within these signaling cascades and exploring its efficacy in clinical trials for conditions characterized by chronic oxidative stress.[20][21] The development of novel formulations to improve the bioavailability and stability of R-LA will be critical to translating its potent biochemical properties into effective clinical interventions.[22]

References

- 1. researchgate.net [researchgate.net]

- 2. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient reduction of lipoamide and lipoic acid by mammalian thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Antioxidant activities of dihydrolipoic acid and its structural homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipoic and dihydrolipoic acids as antioxidants. A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 8. caringsunshine.com [caringsunshine.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. (R)-α-Lipoic Acid Protects Retinal Pigment Epithelial Cells from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. R-alpha-lipoic acid action on cell redox status, the insulin receptor, and glucose uptake in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. afboard.com [afboard.com]

- 14. Alpha-Lipoic Acid and Glucose Metabolism: A Comprehensive Update on Biochemical and Therapeutic Features - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (R)-α-Lipoic acid reverses the age-related loss in GSH redox status in post-mitotic tissues: evidence for increased cysteine requirement for zGSH synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scirp.org [scirp.org]

- 18. Determination of Alpha-Lipoic Acid in a Nutritional Supplement Using High Performance Liquid Chromatography [scirp.org]

- 19. Assessment of Cellular Oxidation Using a Subcellular Compartment-Specific Redox-Sensitive Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. A Clinical Trial about a Food Supplement Containing α-Lipoic Acid on Oxidative Stress Markers in Type 2 Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Insights on the Use of α-Lipoic Acid for Therapeutic Purposes - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Protein-Bound (R)-Lipoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-lipoic acid, a naturally occurring sulfur-containing fatty acid, is an essential cofactor for several vital mitochondrial multi-enzyme complexes. In its protein-bound form, known as lipoyllysine, it plays a critical role in central metabolism and cellular bioenergetics. Beyond its well-established function as a swinging arm in dehydrogenase complexes, emerging evidence highlights its involvement in cellular signaling and antioxidant defense mechanisms. This technical guide provides an in-depth exploration of the biological functions of protein-bound (R)-lipoic acid, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Biological Functions

The primary and most well-understood function of protein-bound (R)-lipoic acid is its role as a covalently attached cofactor in α-ketoacid dehydrogenase complexes.[1][2][3] Only the R-enantiomer is endogenously synthesized and attached to specific lysine (B10760008) residues of the E2 components of these complexes.[2]

Cofactor in Mitochondrial Enzyme Complexes

(R)-lipoic acid is indispensable for the catalytic activity of four key mitochondrial enzyme complexes:

-

Pyruvate (B1213749) Dehydrogenase Complex (PDC): PDC links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[4] The lipoyl group, attached to the dihydrolipoamide (B1198117) acetyltransferase (DLAT or E2) subunit, accepts the hydroxyethyl (B10761427) group from the E1 subunit and transfers it as an acetyl group to coenzyme A.[4][5]

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC): A crucial enzyme in the TCA cycle, KGDHC catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[6] Similar to PDC, the lipoyl moiety on the dihydrolipoamide succinyltransferase (DLST or E2) subunit is central to this reaction.[6]

-

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): This complex is involved in the catabolism of the branched-chain amino acids leucine, isoleucine, and valine.

-

Glycine (B1666218) Cleavage System (GCS): The H-protein of the GCS contains a lipoyl group that is essential for the reversible decarboxylation of glycine.[7][8][9]

The lipoyl group, attached via a long, flexible lysine side chain, acts as a "swinging arm" that shuttles intermediates between the active sites of the different enzyme components (E1, E2, and E3) within these large complexes.[10]

Antioxidant and Redox Regulation

The dithiolane ring of lipoic acid can be reversibly reduced to dihydrolipoic acid (DHLA), making it a potent redox couple.[2] This property underlies its antioxidant functions:

-

Direct Radical Scavenging: Both lipoic acid and DHLA can directly quench reactive oxygen species (ROS).

-

Regeneration of Other Antioxidants: DHLA can regenerate other endogenous antioxidants, such as vitamin C, vitamin E, and glutathione, from their oxidized forms.

-

Thiol/Disulfide Exchange Reactions: Protein-bound lipoyl groups can participate in thiol/disulfide exchange reactions, thereby modulating the redox state and activity of other proteins.

Modulation of Cellular Signaling Pathways

Recent studies have implicated lipoic acid in the regulation of various signaling pathways, although the direct involvement of the protein-bound form is an area of active investigation. Lipoic acid has been shown to influence:

-

PI3K/AMPK Signaling: These pathways are central regulators of cellular energy homeostasis and metabolism.[1]

-

NF-κB Signaling: Lipoic acid can inhibit the activation of the pro-inflammatory transcription factor NF-κB.

Quantitative Data

Precise quantitative data on the binding affinities and kinetics of protein-bound (R)-lipoic acid are crucial for understanding its function. While comprehensive data is still being gathered, the following tables summarize some of the available information.

| Parameter | Enzyme/Protein | Organism | Value | Reference(s) |

| Binding Affinity (Kd) | ||||

| Lipoyl Domain for E1p Subunit | Pyruvate Dehydrogenase Complex | Escherichia coli | ≥ 0.3 mM | [11] |

| Enzyme Kinetics (Km) | ||||

| Reductive Acetylation of Lipoyl Domains | Pyruvate Dehydrogenase Complex (E1p) | Escherichia coli | 33 µM | [11] |

| Free Lipoyl Domain | Pyruvate Dehydrogenase Complex (E1) | Saccharomyces cerevisiae | 26 µM | [12] |

| Intermediate Complex | Glycine Cleavage System (T-protein) | Chicken Liver | 2.2 µM | [13][14] |

| Intermediate Complex (in absence of tetrahydrofolate) | Glycine Cleavage System (T-protein) | Chicken Liver | 10.3 µM | [13] |

| Tetrahydrofolate | Glycine Cleavage System (T-protein) | Chicken Liver | 50 µM | [13] |

| S-succinyl-CoA | α-Ketoglutarate Dehydrogenase Complex | Escherichia coli | 9.3 x 10⁻⁵ M | [15] |

| Enzyme Kinetics (kcat/Turnover Number) | ||||

| Acetyl Transfer (LD to CoA) | Pyruvate Dehydrogenase Complex (E2pCD) | Escherichia coli | 199 s⁻¹ | [16] |

| Hydrolysis of S-succinyl-CoA | α-Ketoglutarate Dehydrogenase Complex | Escherichia coli | ~4 min⁻¹ | [15] |

| Physiological Concentration | ||||

| Lipoyllysine | Bovine Kidney | Bos taurus | 13.1 nmol/g acetone (B3395972) powder | [17] |

| Lipoyllysine | Bovine Liver | Bos taurus | 11.6 nmol/g acetone powder | [17] |

| Lipoyllysine | Rat Kidney | Rattus norvegicus | 4.6 nmol/g wet tissue | [17] |

| Lipoyllysine | Rat Liver | Rattus norvegicus | 3.9 nmol/g wet tissue | [17] |

| Lipoyllysine | Rabbit Kidney | Oryctolagus cuniculus | 4.1 nmol/g wet tissue | [17] |

| Lipoyllysine | Rabbit Liver | Oryctolagus cuniculus | 4.0 nmol/g wet tissue | [17] |

| Stoichiometry of Lipoylation | ||||

| Lipoyl Groups per E2 Chain | Pyruvate Dehydrogenase Complex | Escherichia coli | At least 3 | [18] |

| E1:E2:E3 Polypeptide Chain Ratio | Pyruvate Dehydrogenase Complex | Escherichia coli | 24:24:12 | [19] |

| E2:E3BP Ratio in Core | Human Pyruvate Dehydrogenase Complex | Homo sapiens | 48:12 | [20] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of protein-bound (R)-lipoic acid. Below are protocols for key experiments.

Assay for Pyruvate Dehydrogenase (PDH) Complex Activity

This protocol describes a coupled spectrophotometric assay to measure PDH activity.

Principle: The production of acetyl-CoA by the PDH complex is coupled to the reaction of citrate (B86180) synthase, which uses acetyl-CoA and oxaloacetate to produce citrate. The release of Coenzyme A (CoA-SH) is then measured by its reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which forms a yellow product that absorbs at 412 nm.

Materials:

-

0.25 M Tris-HCl Buffer (pH 8.0)

-

0.2 M Sodium pyruvate

-

4 mM Sodium CoA

-

40 mM NAD+

-

40 mM Thiamine pyrophosphate (TPP)

-

10 mM MgCl₂

-

200 mM Dithiothreitol (DTT)

-

25 mM Oxaloacetate (OAA)

-

DTNB solution (0.05 g in 10 mL 100% ethanol)

-

Citrate synthase

-

Cell or tissue extract

Procedure:

-

Preparation of Cell/Tissue Extract: Homogenize cells or tissues in an appropriate buffer and keep the extract on ice.

-

Reaction Mixture: In a microfuge tube, prepare a reagent mixture containing Tris-HCl buffer, sodium pyruvate, CoA, NAD+, TPP, MgCl₂, and DTT. Prepare a control mixture without sodium pyruvate.

-

Incubation: Add the cell/tissue extract to both the experimental and control tubes and incubate at 37°C for 15 minutes.

-

Spectrophotometric Measurement:

-

Transfer the contents to quartz cuvettes.

-

Add OAA and DTNB to both cuvettes and mix.

-

Place the cuvettes in a spectrophotometer and allow the mixture to equilibrate for 10 minutes.

-

Blank the spectrophotometer with the control cuvette.

-

Initiate the reaction by adding citrate synthase.

-

Monitor the increase in absorbance at 412 nm over time (e.g., for 100 seconds at 30°C).[21]

-

-

Calculation: Calculate the rate of change in absorbance and use the molar extinction coefficient of the product to determine enzyme activity.

Assay for α-Ketoglutarate Dehydrogenase (KGDH) Complex Activity

This protocol outlines a colorimetric assay for KGDH activity.

Principle: The KGDH-catalyzed conversion of α-ketoglutarate to succinyl-CoA is coupled to the reduction of NAD+ to NADH. The produced NADH is then used to reduce a colorimetric probe, which can be measured at 450 nm.[2][7][22]

Materials:

-

KGDH Assay Buffer

-

KGDH Substrate (containing α-ketoglutarate)

-

KGDH Developer (containing the chromogenic probe)

-

NADH Standard

-

Cell or tissue homogenate/isolated mitochondria

Procedure:

-

Sample Preparation: Homogenize tissue or cells in ice-cold KGDH Assay Buffer. Centrifuge to remove insoluble material and collect the supernatant.[7]

-

Standard Curve Preparation: Prepare a series of NADH standards in the assay buffer.

-

Reaction Mix Preparation: Prepare a master mix containing KGDH Assay Buffer, KGDH Substrate, and KGDH Developer.

-

Enzymatic Reaction and Measurement:

-

Add the sample and standards to a 96-well plate.

-

Add the Reaction Mix to each well. For a sample blank, use a mix without the substrate.

-

Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes, taking readings every minute.[7]

-

-

Calculation:

-

Generate a standard curve by plotting the absorbance of the NADH standards.

-

Calculate the rate of change in absorbance for the samples and use the standard curve to determine the KGDH activity.[2]

-

Quantification of Protein-Bound Lipoic Acid by HPLC

This protocol describes the quantification of lipoic acid in plasma after protein precipitation.

Principle: Proteins are precipitated from the plasma sample, and the liberated lipoic acid is separated and quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.[18][23]

Materials:

-

Plasma sample

-

Methanol

-

Disodium hydrogen phosphate (B84403) buffer

-

HPLC system with a C18 column and UV detector

Procedure:

-

Sample Preparation:

-

To a plasma sample, add a protein precipitating agent like ethanol (B145695) or acetonitrile.[23]

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the lipoic acid.

-

-

HPLC Analysis:

-

Inject the supernatant into the HPLC system.

-

The mobile phase typically consists of a mixture of a phosphate buffer and an organic solvent like acetonitrile and/or methanol.[23]

-

Separation is achieved on a C18 reverse-phase column.

-

Detection is performed using a UV detector at a wavelength of around 201 nm.[18][23]

-

-

Quantification:

-

Prepare a standard curve using known concentrations of lipoic acid.

-

Quantify the amount of lipoic acid in the sample by comparing its peak area to the standard curve.

-

Identification of Lipoylated Proteins by Mass Spectrometry

This protocol provides a general workflow for the identification of lipoylated proteins using a bottom-up proteomics approach.

Principle: Proteins from a biological sample are extracted and digested into peptides. The peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify those carrying the lipoyl modification.

Materials:

-

Cell or tissue sample

-

Lysis buffer

-

Protease (e.g., trypsin)

-

LC-MS/MS system

Procedure:

-

Protein Extraction and Digestion:

-

Lyse the cells or tissue to extract the proteins.

-

Digest the proteins into smaller peptides using a protease like trypsin.

-

-

Enrichment of Lipoylated Peptides (Optional but Recommended):

-

Use affinity chromatography with antibodies specific for lipoyllysine to enrich the lipoylated peptides from the complex peptide mixture.

-

-

LC-MS/MS Analysis:

-

Separate the peptides by liquid chromatography.

-

Analyze the separated peptides by tandem mass spectrometry. The mass spectrometer will fragment the peptides and the resulting fragmentation pattern is used to determine the amino acid sequence and identify the modification. The lipoyl modification results in a characteristic mass shift.[20]

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database to identify the lipoylated peptides and their corresponding proteins.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to protein-bound (R)-lipoic acid.

Caption: Role of (R)-Lipoic Acid in PDC and KGDHC.

Caption: Antioxidant cycling of (R)-Lipoic Acid.

Caption: Workflow for Mass Spectrometry-based Identification of Lipoylated Proteins.

Conclusion

Protein-bound (R)-lipoic acid is a cornerstone of mitochondrial metabolism, and its influence extends to cellular redox control and signaling. A thorough understanding of its biological functions, supported by robust quantitative data and precise experimental methodologies, is paramount for researchers in basic science and drug development. This guide provides a comprehensive overview to facilitate further investigation into the multifaceted roles of this essential cofactor and its potential as a therapeutic target. As research progresses, a more detailed picture of the intricate regulation and diverse functions of protein-bound (R)-lipoic acid will undoubtedly emerge, opening new avenues for therapeutic intervention in a range of metabolic and age-related diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Proteomics Analysis of Lipoylation - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. Dihydrolipoyl transacetylase - Wikipedia [en.wikipedia.org]

- 5. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 6. Turnover number - Wikipedia [en.wikipedia.org]

- 7. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia [jstage.jst.go.jp]

- 9. Characterization of interactions of dihydrolipoamide dehydrogenase with its binding protein in the human pyruvate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interactions of lipoyl domains with the E1p subunits of the pyruvate dehydrogenase multienzyme complex from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The remarkable structural and functional organization of the eukaryotic pyruvate dehydrogenase complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of the glycine cleavage reaction. Further characterization of the intermediate attached to H-protein and of the reaction catalyzed by T-protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Mechanism of the glycine cleavage reaction. Further characterization of the intermediate attached to H-protein and of the reaction catalyzed by T-protein. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Structure and Function of the Catalytic Domain of the Dihydrolipoyl Acetyltransferase Component in Escherichia coli Pyruvate Dehydrogenase Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assay of protein-bound lipoic acid in tissues by a new enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Polypeptide-chain stoicheiometry and lipoic acid content of the pyruvate dehydrogenase complex of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Subunit stoichiometry and molecular weight of the pyruvate dehydrogenase multienzyme complex from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Stoichiometry and architecture of the human pyruvate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protein lipoylation: An evolutionarily conserved metabolic regulator of health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Reddit - The heart of the internet [reddit.com]

- 22. Quantitative Site-Specific Chemoproteomic Profiling of Protein Lipoylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

The Pivotal Role of (R)-Lipoate in the Glycine Cleavage System: A Technical Guide for Researchers